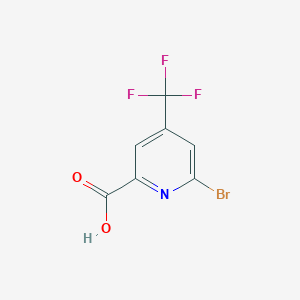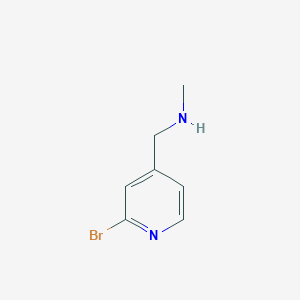
1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone
Descripción general
Descripción
1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups.
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine.
Reaction Conditions: The key reaction involves the acylation of 2-chloro-6-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Major Products: These reactions yield products such as substituted pyridines, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Pathways Involved: The binding of the compound to its targets can modulate signaling pathways, leading to changes in cellular responses such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
1-(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-6-(trifluoromethyl)pyridine and 1-(2-chloro-4-(trifluoromethyl)phenyl)ethanone share structural similarities.
Uniqueness: The presence of both chloro and trifluoromethyl groups on the pyridine ring imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds
Propiedades
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJOBCVOPIXNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















